molecular formula C11H16N4O B1479453 1-(1-cyclobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2097978-30-6

1-(1-cyclobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1479453
CAS No.: 2097978-30-6
M. Wt: 220.27 g/mol
InChI Key: OXRRQCLUGUZTEX-UHFFFAOYSA-N
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Description

1-(1-Cyclobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a cyclobutyl group, a pyrrolidine ring, and a triazole moiety, making it a versatile candidate for numerous chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-cyclobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves multi-step organic synthesis. One common approach starts with the preparation of the cyclobutylpyrrolidine intermediate, which is then subjected to azide-alkyne cycloaddition (often referred to as the “click” reaction) to form the triazole ring. The final step involves the introduction of the aldehyde group at the 4-position of the triazole ring. Reaction conditions often include the use of copper(I) catalysts for the cycloaddition and mild oxidizing agents for the aldehyde formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(1-Cyclobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute on the triazole ring.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

1-(1-Cyclobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(1-cyclobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Cyclopropylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
  • 1-(1-Cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
  • 1-(1-Cyclohexylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

Uniqueness

1-(1-Cyclobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specialized applications.

Properties

IUPAC Name

1-(1-cyclobutylpyrrolidin-3-yl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c16-8-9-6-15(13-12-9)11-4-5-14(7-11)10-2-1-3-10/h6,8,10-11H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRRQCLUGUZTEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCC(C2)N3C=C(N=N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-cyclobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
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1-(1-cyclobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 3
1-(1-cyclobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 4
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1-(1-cyclobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 5
1-(1-cyclobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 6
1-(1-cyclobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

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